molecular formula C19H20N2O3 B4523500 N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4523500
M. Wt: 324.4 g/mol
InChI Key: DUYDHFMXIHWWOQ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Profiling

Research into compounds like acetaminophen highlights the importance of understanding pharmacokinetics and metabolism for therapeutic efficacy and safety. Studies on acetaminophen metabolism reveal the complex pathways involved in its action, including glucuronidation, sulfation, oxidation, and hydroxylation, and underscore the significance of pharmacogenetic profiles in determining susceptibility to toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Detection

Investigations into the occurrence, fate, and behavior of chemicals like parabens in aquatic environments are crucial for assessing their environmental impact. Such studies contribute to understanding how compounds persist and transform in water bodies, informing water quality management and pollution control strategies (Camille Haman et al., 2015).

Toxicological Assessments

Toxicological reviews of compounds such as ethyl tertiary-butyl ether (ETBE) serve as models for evaluating the health risks associated with exposure to various chemicals. These assessments delve into the mechanisms of toxicity, metabolic pathways, and potential health effects, offering insights into the toxicological profiles that could be relevant for N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide (D. Mcgregor, 2007).

Antioxidant Properties

The role of melatonin and its derivatives in reducing oxidative stress highlights the potential therapeutic applications of compounds with antioxidant properties. Research in this area elucidates how such compounds can protect against molecular damage induced by reactive oxygen and nitrogen species, suggesting a possible research avenue for this compound (R. Reiter et al., 2008).

Water Quality and Organic Pollutants

The monitoring and removal of organic pollutants from water, as reviewed in studies on acetaminophen, underscore the environmental significance of detecting and managing chemicals in aquatic systems. This research contributes to the development of strategies for ensuring water safety and addressing pollution (C. Igwegbe et al., 2021).

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-6-7-18-15(12-17)9-11-21(18)13-19(23)20-10-8-14-2-4-16(22)5-3-14/h2-7,9,11-12,22H,8,10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDHFMXIHWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.